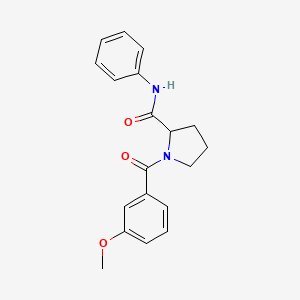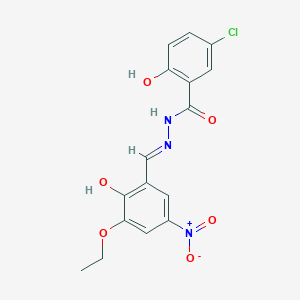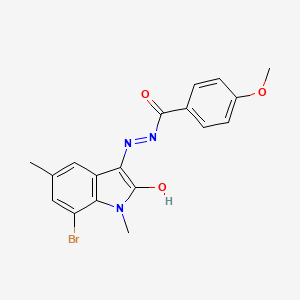![molecular formula C20H17ClN2O6 B6074652 5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidine derivatives. It has been extensively studied for its potential use as an antiprotozoal agent, specifically against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness.
Wirkmechanismus
The exact mechanism of action of Furamidine is not fully understood. However, it is believed to act by inhibiting the parasite's DNA synthesis, which leads to the parasite's death. Furamidine has been shown to selectively target the parasite's kinetoplast DNA, which is essential for the parasite's survival.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. It has also been shown to have good oral bioavailability and a long half-life in the bloodstream, which makes it an attractive candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Furamidine is its high potency against Trypanosoma brucei, which makes it a promising candidate for further development as an antiprotozoal agent. However, one of the limitations of Furamidine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of Furamidine as an antiprotozoal agent. One direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another direction is to investigate its potential use against other protozoan parasites, such as Trypanosoma cruzi and Toxoplasma gondii. Additionally, further studies are needed to fully understand the mechanism of action of Furamidine and to identify potential drug targets for further development.
Synthesemethoden
Furamidine can be synthesized by the reaction of 4-chloro-2-nitrophenol with 2-ethoxyaniline in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with furfurylamine in the presence of acetic acid to obtain Furamidine.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential use as an antiprotozoal agent against Trypanosoma brucei. It has been shown to have potent activity against both the bloodstream and the central nervous system forms of the parasite. Furamidine has also been tested against other protozoan parasites, such as Leishmania donovani and Plasmodium falciparum, with promising results.
Eigenschaften
IUPAC Name |
5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6/c1-2-27-17-6-4-3-5-15(17)22-20(24)19-10-8-14(29-19)12-28-18-9-7-13(21)11-16(18)23(25)26/h3-11H,2,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGMLFAIQIYYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B6074577.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![1-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6074599.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)
